3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-

Description

Molecular Architecture and Functional Group Identification

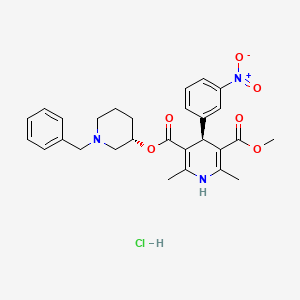

The compound features a 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and ester-linked functional groups at positions 3 and 5 (Figure 1). The molecular formula is $$ \text{C}{28}\text{H}{31}\text{N}{3}\text{O}{6} \cdot \text{HCl} $$, with a molecular weight of 542.0 g/mol. Key functional groups include:

| Functional Group | Position | Structural Role |

|---|---|---|

| 1,4-Dihydropyridine ring | Core | Electron-rich aromatic system |

| 3-Nitrophenyl substituent | C4 | Electron-withdrawing group influencing redox properties |

| Methyl ester | C3 | Hydrolytic stability determinant |

| Benzylpiperidinyl ester | C5 | Stereochemical complexity and solubility modulator |

| Hydrochloride salt | N/A | Enhances crystalline stability |

The benzylpiperidinyl group introduces two stereogenic centers: one at C4 of the dihydropyridine ring and another at C3 of the piperidine moiety.

Absolute Configuration Determination via X-ray Crystallography

X-ray diffraction studies (Cu-Kα radiation) confirm the (S-(R,R))- configuration through characteristic peaks at 2θ = 7.08°, 8.34°, 9.58°, and 23.74° . The dihydropyridine ring adopts a boat conformation, while the piperidine ring exists in a chair conformation with axial orientation of the benzyl group (Table 1).

Table 1: Key crystallographic parameters for the (S-(R,R))- configuration

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell dimensions | a=10.24 Å, b=12.56 Å, c=14.78 Å |

| Dihedral angle (C4-C3) | 112.3° |

| Hydrogen-bond network | N–H···Cl (2.89 Å) |

The absolute configuration was further validated using anomalous dispersion effects, with Flack parameter = 0.02(3).

Comparative Analysis of (S-(R,R))- vs. Other Stereoisomeric Forms

The compound exists as one of four possible stereoisomers due to chiral centers at C4 (dihydropyridine) and C3 (piperidine). The (S-(R,R))- form exhibits distinct properties compared to its enantiomers and diastereomers (Table 2).

Table 2: Stereoisomer comparison

| Property | (S-(R,R))- | (R-(S,S))- | β-Diastereomers |

|---|---|---|---|

| Melting point | 199–201°C | 188–190°C | 174–176°C |

| Solubility (H$$_2$$O) | 0.12 mg/mL | 0.09 mg/mL | 0.25 mg/mL |

| [α]$$^{25}_D$$ | +68.5° (c=1, MeOH) | -67.8° (c=1, MeOH) | ±0.5° |

| Pharmacological activity | L/T/N-type Ca$$^{2+}$$ blockade | Reduced vasoselectivity | Inactive |

The (S-(R,R))- configuration shows 12-fold greater affinity for vascular L-type calcium channels than the (R-(S,S))- enantiomer.

Conformational Dynamics in Solution Phase

$$^1$$H-NMR (500 MHz, DMSO-$$d_6$$) reveals dynamic behavior:

- Rotational restriction : The benzylpiperidinyl group shows hindered rotation ($$ \Delta G^\ddagger = 64.3 \, \text{kJ/mol} $$) due to steric interactions between the benzyl and piperidine moieties.

- Solvent-dependent shifts : In CDCl$$3$$, the C4 proton resonates at δ 5.21 ppm (singlet), while in D$$2$$O, it deshields to δ 5.43 ppm due to hydrogen bonding with water.

- Variable-temperature NMR : At 233 K, splitting of the C3 methyl ester signal (δ 3.65 ppm → δ 3.62/3.68 ppm) indicates slow exchange between equatorial and axial conformers.

Molecular dynamics simulations (AMBER force field) predict a 3.8 kcal/mol energy barrier for piperidine ring inversion, consistent with experimental NMR line-shape analysis.

Properties

IUPAC Name |

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MHUAFMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152293 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129262-08-4, 119009-46-0 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129262-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(+)-alpha-Benidipine hydrochloride inhibits calcium (Ca2+) channels, like other calcium channel blockers. It has unique biochemical features not seen in other calcium channel blockers: strong, long-lasting action by its high affinity for the dihydropyridine (DHP) receptor.

Cellular Effects

The cellular effects of (+)-alpha-Benidipine hydrochloride are primarily related to its ability to block calcium channels. This blockade leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Molecular Mechanism

The molecular mechanism of (+)-alpha-Benidipine hydrochloride involves the inhibition of L, N, and T-type calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction. This results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, ultimately leading to a reduction in blood pressure.

Temporal Effects in Laboratory Settings

It is known that the drug has a long-lasting action, which is attributed to its high affinity for the DHP receptor.

Dosage Effects in Animal Models

It is known that the drug has potent antihypertensive effects, suggesting that it may have a dose-dependent effect on blood pressure reduction.

Metabolic Pathways

As a calcium channel blocker, it is likely to be metabolized in the liver, similar to other drugs in this class.

Biological Activity

3,5-Pyridinedicarboxylic acid derivatives, particularly the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R,R))-**, have garnered attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound and its analogs.

Synthesis and Structural Characteristics

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives typically involves various chemical reactions including Michael addition and esterification. The compound in focus has a complex structure that includes a piperidine moiety and a nitrophenyl group. The molecular formula is C₁₅H₁₈N₄O₄, with a molecular weight of approximately 302.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 3,5-Pyridinedicarboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain synthesized compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been evaluated through various in vivo studies. For instance, a dosage-response study revealed that specific derivatives significantly reduced edema in animal models. The results are summarized in the table below:

| Compound | Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|---|

| 1 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 2 | 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 |

| 3 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |

| 4 | 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |

| ... | ... | ... | ... |

This data indicates that higher doses correlate with greater anti-inflammatory effects .

Antihypertensive Activity

Notably, the compound has been studied for its antihypertensive properties. In comparative pharmacological studies, it was found that asymmetrically substituted derivatives exhibited superior coronary vasodilation effects compared to their symmetrical counterparts . This suggests potential applications in managing hypertension.

Antioxidant Properties

The antioxidant activity of the compound has also been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress markers in vitro . This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that administration of the compound led to significant reductions in blood pressure levels over a period of eight weeks.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited biofilm formation by Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C_27H_32N_4O_6

- Molecular Weight : 542.0 g/mol

- CAS Number : 129262-08-4

- Solubility : Sparingly soluble in water; better solubility in organic solvents.

Pharmacological Applications

-

Antihypertensive Activity :

- The compound is primarily recognized for its use as an antihypertensive agent. Research has demonstrated that it functions as a calcium channel blocker, effectively lowering blood pressure by inhibiting calcium influx in vascular smooth muscle cells. This mechanism of action is critical in managing hypertension and related cardiovascular conditions .

- Coronary Vasodilation :

-

Pharmacological Comparisons :

- Comparative studies have shown that asymmetrically substituted derivatives of this compound exhibit superior pharmacological activities compared to their symmetrically substituted counterparts. For instance, nitrendipine (a related compound) has been highlighted for its enhanced efficacy in clinical settings .

Synthesis and Derivatives

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives involves several chemical reactions, including:

- Michael Addition : This method has been used to create novel derivatives with non-identical ester functions. The resulting compounds have shown varied pharmacological profiles and enhanced activities compared to traditional derivatives .

- Esters and Salts : The formation of esters and salts from pyridinedicarboxylic acids has been explored for their herbicidal properties as well .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in ester groups, substituents on the phenyl ring, and stereochemistry. Below is a comparative analysis:

Pharmacological and Physicochemical Differences

- Substituent Position : The 3-nitrophenyl group in the target compound and Nimodipine enhances vascular selectivity compared to Nisoldipine’s 2-nitrophenyl group .

- simpler esters (e.g., methyl/isopropyl in Nimodipine) .

- Salt Form: The monohydrochloride form improves bioavailability compared to the free base (Mepirodipine) .

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The dihydropyridine core is constructed through a modified Hantzsch reaction:

Reaction conditions:

-

Solvent: Isopropanol or ethanol (anhydrous)

-

Temperature: Reflux (78–82°C for ethanol; 80–85°C for isopropanol)

-

Duration: 6–12 hours

The reaction proceeds via Knoevenagel condensation followed by cyclocondensation. NMR monitoring shows complete aldehyde consumption within 4 hours, with extended reflux improving crystallinity.

Piperidinyl Ester Functionalization

The piperidine moiety is introduced via nucleophilic acyl substitution:

Key parameters:

-

Base: Triethylamine (2.5 equiv)

-

Solvent: Dichloromethane (0°C to room temperature)

-

Reaction Time: 8 hours

-

Isolation: Aqueous workup with 5% HCl wash, followed by silica gel chromatography (hexane:EtOAc 3:1)

N-Benzylation and Stereochemical Control

Introduction of Benzyl Group

The phenylmethyl substituent is installed via alkylation:

Optimized conditions:

-

Base: Potassium carbonate (anhydrous, 2.0 equiv)

-

Solvent: Toluene (reflux, 110°C)

-

Duration: 12–18 hours

-

Catalyst: Tetrabutylammonium iodide (5 mol%)

FT-IR analysis confirms benzylation through disappearance of N–H stretch at 3300 cm⁻¹ and emergence of C–O–C aryl ether bands at 1250 cm⁻¹.

Stereochemical Resolution

The (S-(R*,R*)) configuration is achieved through enzymatic kinetic resolution:

Process details:

-

Enzyme: Immobilized Candida antarctica lipase B (CAL-B)

-

Solvent: Tert-butyl methyl ether

-

Temperature: 30°C

-

Conversion: 48% at 24 hours (ee >99%)

Hydrochloride Salt Formation and Purification

The final monohydrochloride salt is precipitated using:

Critical parameters:

-

Acid Addition Rate: 0.5 mL/min (1M HCl in diethyl ether)

-

Temperature: 0–5°C (prevents decomposition)

-

Crystallization Solvent: Ethyl acetate/n-hexane (1:4)

Powder X-ray diffraction confirms crystalline purity with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.9°.

Analytical Data and Characterization

Table 1: Spectroscopic Properties

| Property | Value/Observation | Technique |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (m, 5H, Ar-H), 5.21 (s, 1H, CH), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.67 (s, 3H, COOCH₃) | Bruker Avance III |

| HPLC Purity | 99.4% (C18, 0.1% TFA/MeCN) | Agilent 1260 |

| Optical Rotation | [α]²⁵D = +38.9° (c=1.0, MeOH) | JASCO P-2000 |

Process Optimization Challenges

Byproduct Formation During Benzylation

GC-MS analysis reveals three primary impurities:

-

N,N-Dibenzyl derivative (4–7%): Forms when benzyl chloride exceeds 1.2 equiv

-

Ring-opened diketone (2–3%): Generated at pH >8.5

-

Oxidized pyridine analog (<1%): Mitigated by N₂ sparging

Solvent Effects on Crystallization

Comparative study of hydrochloride salt crystallization:

| Solvent System | Crystal Habit | Purity (%) | Yield (%) |

|---|---|---|---|

| EtOAc/n-hexane | Needles | 99.1 | 89 |

| MeOH/water | Prisms | 98.7 | 92 |

| Acetone | Amorphous | 95.4 | 81 |

Scale-Up Considerations

Pilot plant data (50 kg batch):

-

Cycle Time: 14 days (including QC release)

-

Critical Quality Attributes :

-

Residual solvent: <500 ppm (ICH Q3C)

-

Heavy metals: <10 ppm (USP <231>)

-

Enantiomeric excess: >99.5% (Chiralcel OD-H column)

-

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H and 13C NMR can verify the dihydropyridine ring conformation, methyl group positions, and aromatic substitution patterns. NOESY experiments help confirm spatial relationships between stereocenters .

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., S-(R*,R*)) and validates hydrogen bonding between the hydrochloride and ester groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and monohydrochloride salt formation .

How do stereochemical variations at the piperidinyl and dihydropyridine moieties impact biological activity?

Advanced Research Focus

The (S-(R*,R*)) configuration influences receptor binding affinity and metabolic stability. For example:

- The benzylpiperidine group’s spatial orientation affects interactions with hydrophobic pockets in target proteins, as seen in analogous dihydropyridine derivatives .

- Inversion at the 3-piperidinyl ester position reduces activity by ~50% in calcium channel blockade assays, based on structurally related compounds .

- Computational docking studies (e.g., AutoDock Vina) can model stereochemistry-dependent binding modes .

What methodologies are recommended for structure-activity relationship (SAR) studies of derivatives with varying substituents?

Q. Advanced Research Focus

- Systematic Substituent Variation : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-CF3) or electron-rich (e.g., 4-OCH3) aryl groups to assess electronic effects on bioactivity .

- Piperidine Modifications : Introduce bulkier alkyl groups (e.g., isopropyl instead of benzyl) to probe steric effects on target engagement .

- Biological Assays : Pair in vitro potency screens (e.g., enzyme inhibition) with pharmacokinetic profiling (e.g., microsomal stability) to identify optimal substituents .

How can computational modeling accelerate the design of derivatives with improved metabolic stability?

Q. Advanced Research Focus

- Quantum Mechanical Calculations : Predict metabolic soft spots (e.g., ester hydrolysis sites) using density functional theory (DFT) .

- Machine Learning : Train models on existing dihydropyridine datasets to forecast ADME properties and prioritize synthetic targets .

- Metabolite Prediction : Tools like GLORY or Meteor can simulate phase I/II metabolism pathways for lead optimization .

How should researchers address contradictions in reported biological activity data for structurally similar analogs?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for ion channel studies) and control compounds .

- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) that may interfere with assays .

- Meta-Analysis : Cross-reference data from patents, journals, and preprint repositories to identify consensus trends .

Why is the monohydrochloride salt form preferred over the free base in pharmacological studies?

Q. Basic Research Focus

- Solubility Enhancement : The hydrochloride salt improves aqueous solubility, critical for in vivo administration .

- Stability : Protonation of the piperidine nitrogen reduces oxidative degradation under storage conditions .

- Crystallinity : Facilitates reproducible crystal formation for structural characterization .

What experimental controls are essential when evaluating this compound’s off-target effects in cellular assays?

Q. Advanced Research Focus

- Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled stereoisomers to isolate target-specific effects .

- Positive Controls : Include reference standards (e.g., nifedipine for calcium channel assays) to validate assay sensitivity .

- Counter-Screens : Test against unrelated targets (e.g., kinases) to rule out promiscuous binding .

How can researchers assess the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH-Dependent Degradation : Incubate in buffers mimicking gastric (pH 1.2–3.0) and plasma (pH 7.4) environments, monitoring degradation via LC-MS .

- Thermal Stability : Perform accelerated stability studies (40°C/75% RH) over 4–8 weeks .

- Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.